
7,9-Bis(2-carboxyethyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Bis(2-carboxyethyl)guanine is a chemical compound with the molecular formula C11H15N5O5. It is a derivative of guanine, a purine base found in DNA and RNA. This compound is characterized by the presence of two carboxyethyl groups attached to the 7th and 9th positions of the guanine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Bis(2-carboxyethyl)guanine typically involves the reaction of guanine with carboxyethylating agents under controlled conditions. One common method is the reaction of guanine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7,9-Bis(2-carboxyethyl)guanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the carboxyethyl groups to carboxylic acids.
Reduction: Reducing agents like sodium borohydride can reduce the carboxyethyl groups to primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the guanine ring, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-2-carboxylic acid, while reduction can produce 7,9-Bis(2-hydroxyethyl)guanine .
Wissenschaftliche Forschungsanwendungen
7,9-Bis(2-carboxyethyl)guanine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7,9-Bis(2-carboxyethyl)guanine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, potentially affecting their structure and function. It may also interact with enzymes and proteins involved in cellular processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Carboxymethylguanine: Similar in structure but with a carboxymethyl group instead of carboxyethyl.
7-(2’-Carboxyethyl)guanine: Similar but with only one carboxyethyl group attached to the 7th position.
Uniqueness
7,9-Bis(2-carboxyethyl)guanine is unique due to the presence of two carboxyethyl groups, which can influence its chemical reactivity and biological interactions.
Eigenschaften
CAS-Nummer |
93490-22-3 |
|---|---|
Molekularformel |
C11H15N5O5 |
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
3-[2-amino-9-(2-carboxyethyl)-6-oxo-1,8-dihydropurin-7-yl]propanoic acid |
InChI |
InChI=1S/C11H15N5O5/c12-11-13-9-8(10(21)14-11)15(3-1-6(17)18)5-16(9)4-2-7(19)20/h1-5H2,(H,17,18)(H,19,20)(H3,12,13,14,21) |
InChI-Schlüssel |
BPUDTMYGLKEGOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(C2=C(N1CCC(=O)O)N=C(NC2=O)N)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



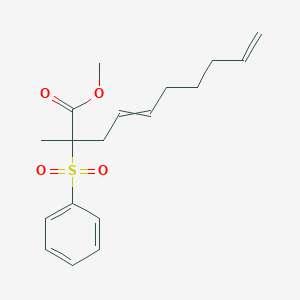
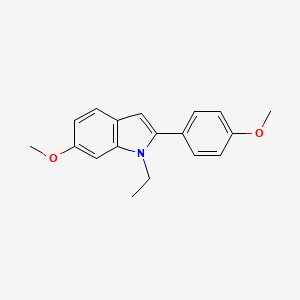
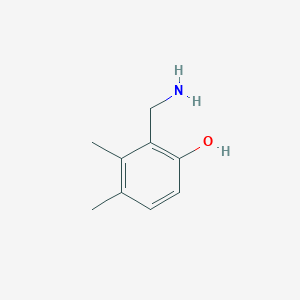
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
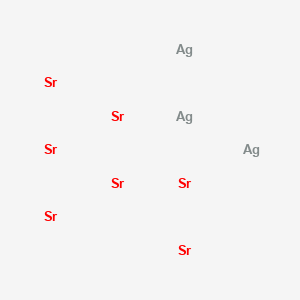
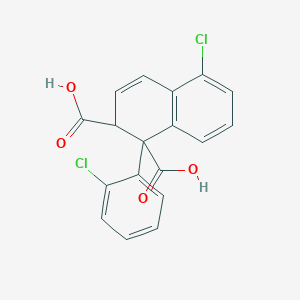
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
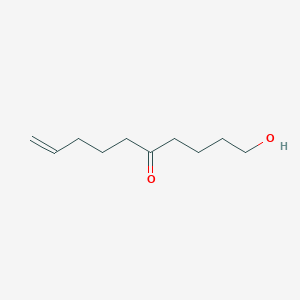
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
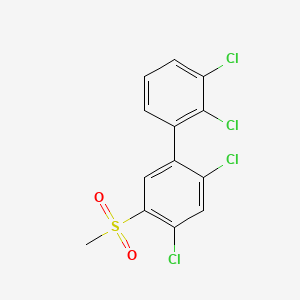
![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
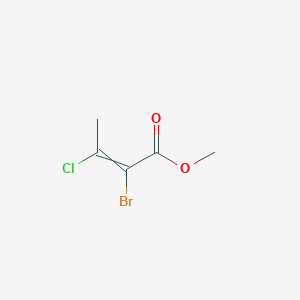
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
